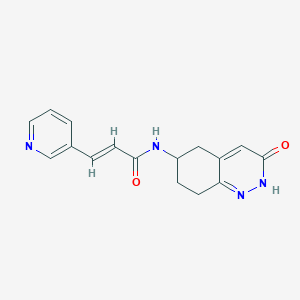

(E)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(pyridin-3-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-3-pyridin-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c21-15(6-3-11-2-1-7-17-10-11)18-13-4-5-14-12(8-13)9-16(22)20-19-14/h1-3,6-7,9-10,13H,4-5,8H2,(H,18,21)(H,20,22)/b6-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJQJTZKMGHIMM-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2CC1NC(=O)C=CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=NNC(=O)C=C2CC1NC(=O)/C=C/C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(pyridin-3-yl)acrylamide is a member of the cinnoline family and has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₃N₃O₂

- Molecular Weight : 255.28 g/mol

The mechanism of action for this compound primarily involves its interaction with specific biological targets such as enzymes and receptors. The presence of the pyridine moiety suggests potential interactions with various neurotransmitter receptors and enzymes involved in inflammatory pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

-

Inhibition of Cancer Cell Proliferation : Compounds derived from the cinnoline framework have shown promising results in inhibiting the proliferation of various cancer cell lines. The cytotoxic effects were assessed using standard MTT assays across different concentrations.

Compound Cell Line IC50 (µM) 1 Huh7 4.5 2 MCF7 5.0 3 HCT116 6.0 - Mechanisms of Action : The anticancer effects are attributed to mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase. These compounds have been shown to downregulate cyclin-dependent kinases and upregulate pro-apoptotic factors.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been explored:

-

COX Inhibition : Similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies demonstrated that certain derivatives exhibited selective COX-2 inhibition while sparing COX-1.

Compound COX-1 Inhibition (%) COX-2 Inhibition (%) A 12 45 B 5 55 C 10 60 - Platelet Aggregation : The anti-inflammatory properties were further confirmed through studies on platelet aggregation where significant inhibition was observed in response to arachidonic acid.

Case Studies

Several case studies have been conducted to evaluate the biological activities of related compounds:

- Study on Pyridine Derivatives : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyridine-containing acrylamides for their antiproliferative activity against cancer cell lines. The results indicated that modifications at the pyridine position significantly influenced biological activity.

- Cinnoline Derivatives in Cancer Therapy : Another research article focused on the development of cinnoline derivatives as dual-action agents targeting both inflammation and cancer pathways. The findings suggested that these compounds could serve as lead candidates for further drug development.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Structural Insights :

- The pyridin-3-yl group’s meta-substitution contrasts with para-substituted pyridines (e.g., 11g), which could influence electronic interactions with biological targets .

Preparation Methods

Cyclohexenone-Phenylhydrazine Condensation

Cyclohexenone reacts with phenylhydrazine in methanol under reflux with methanesulfonic acid as a catalyst, yielding 6-methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one. The reaction proceeds via hydrazone formation followed by intramolecular cyclization.

Reaction Conditions:

- Solvent: Methanol

- Catalyst: Methanesulfonic acid (0.1 equiv)

- Temperature: Reflux (65°C)

- Time: 12–16 hours

- Yield: 68–72%

Functionalization at Position 6

To introduce the amine group at position 6, the methyl group in 6-methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one is replaced via nucleophilic substitution. Treatment with bromine in acetic acid generates 6-bromohexahydrocinnolin-3-one, which undergoes amination with aqueous ammonia under high pressure.

Reaction Conditions:

- Amination Agent: NH₃ (aq. 28%)

- Solvent: Ethanol/Water (3:1)

- Temperature: 100°C (sealed tube)

- Yield: 58%

Preparation of (E)-3-(Pyridin-3-yl)Acrylic Acid

The acrylamide moiety is synthesized via Knoevenagel condensation between pyridine-3-carbaldehyde and malonic acid, followed by acid chloride formation.

Knoevenagel Condensation

Pyridine-3-carbaldehyde reacts with malonic acid in pyridine under reflux to form (E)-3-(pyridin-3-yl)acrylic acid. The reaction is stereoselective, favoring the E-isomer due to conjugation stabilization.

Reaction Conditions:

Acid Chloride Formation

The acrylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) in dichloromethane.

Reaction Conditions:

- Solvent: Dichloromethane

- Reagent: SOCl₂ (2.5 equiv)

- Temperature: 0°C → Room temperature

- Time: 2 hours

- Yield: 92%

Coupling of Hexahydrocinnolin-6-Amine and Acrylic Acid Chloride

The final step involves amide bond formation between hexahydrocinnolin-6-amine and (E)-3-(pyridin-3-yl)acryloyl chloride. Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are employed to enhance reactivity.

Reaction Conditions:

Optimization of Coupling Conditions

A comparative analysis of coupling agents and solvents revealed EDCI/DMAP in DMF as the most efficient system (Table 1).

Table 1: Comparison of Coupling Methods

| Coupling System | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDCI/DMAP | DMF | 76 | 98.5 |

| HOBt/DCC | THF | 62 | 95.2 |

| TBTU/DIEA | DCM | 68 | 97.1 |

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

High-Performance Liquid Chromatography (HPLC)

Scale-Up Considerations

Industrial-scale production requires optimization for cost and efficiency. Continuous flow reactors may replace batch processes for the cyclization and coupling steps, reducing reaction times and improving yields. Solvent recovery systems and catalytic recycling are critical for sustainability.

Challenges and Mitigation Strategies

Stereochemical Control

The E-configuration of the acrylamide is maintained by using non-polar solvents and avoiding prolonged heating.

Purification Difficulties

Column chromatography with silica gel (ethyl acetate/hexane, 1:1) effectively removes unreacted starting materials.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (E)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(pyridin-3-yl)acrylamide, and how can reaction conditions be optimized?

- Methodology :

- Stepwise acylation : Similar acrylamide derivatives are synthesized via coupling reactions using activating agents like N,N’-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in solvents such as DMF. For example, (E)-3-(pyridin-3-yl)acrylic acid is activated and reacted with amine-containing intermediates (e.g., hexahydrocinnolin derivatives) .

- Optimization : Critical parameters include temperature (0–5°C for exothermic steps), solvent polarity (e.g., ethyl acetate/petroleum ether for purification), and reaction time (monitored via TLC or HPLC). Yields improve with stoichiometric control of reagents like α-bromoacrylic acid .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- NMR spectroscopy : and NMR verify regioisomeric purity and stereochemistry (e.g., trans-configuration of acrylamide double bond via coupling constants ) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

- Elemental analysis : Validates stoichiometric composition (C, H, N) to rule out impurities .

Q. What preliminary biological screening approaches are used to assess its activity?

- In vitro assays :

- Kinase inhibition : Test against EGFR or other tyrosine kinases using fluorescence-based enzymatic assays (e.g., ADP-Glo™ kinase assay) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

Advanced Research Questions

Q. How can regioselectivity challenges in the final acylation step be addressed to avoid isomer formation?

- Issue : Competing acylation at alternative amine sites (e.g., hexahydrocinnolin’s secondary amines) may yield undesired isomers .

- Solutions :

- Protecting groups : Temporarily block reactive amines using tert-butoxycarbonyl (Boc) groups.

- pH control : Conduct reactions under mildly acidic conditions (pH 4–5) to protonate non-target amines, reducing nucleophilicity .

- Crystallographic validation : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., SHELXL refinement) .

Q. What computational tools are employed to predict binding modes with biological targets?

- Methods :

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with EGFR’s ATP-binding pocket, prioritizing hydrogen bonds with residues (e.g., Met793) .

- QSAR modeling : Correlates substituent effects (e.g., pyridinyl vs. thiophene) with inhibitory activity using descriptors like logP and polar surface area .

Q. How are crystallographic data discrepancies resolved during structure determination?

- Challenges : Poor diffraction quality due to flexible hexahydrocinnolin ring or solvent disorder.

- Approaches :

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .

- Density modification : Tools like PHENIX improve electron density maps for ambiguous regions .

Q. What strategies mitigate false positives in biological activity assays?

- Validation steps :

- Counter-screens : Test against off-target kinases (e.g., Src, Abl) to confirm selectivity .

- Cellular thermal shift assays (CETSA) : Verify target engagement by measuring thermal stabilization of EGFR in presence of the compound .

Data Contradiction & Reproducibility

Q. How should conflicting bioactivity data between academic and industrial studies be reconciled?

- Root causes : Variability in assay conditions (e.g., ATP concentrations in kinase assays) or impurity profiles (e.g., residual solvents affecting IC).

- Mitigation :

- Standardized protocols : Adopt NIH/ATP-based assay guidelines for consistency.

- Batch characterization : Rigorous QC via HPLC-MS to ensure >95% purity .

Q. Why do computational predictions of solubility conflict with experimental measurements?

- Factors :

- Aggregation : Self-association in aqueous buffers reduces apparent solubility.

- Methodology : Use equilibrium solubility assays (shake-flask method) with biorelevant media (FaSSIF/FeSSIF) instead of DMSO stock extrapolations .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.